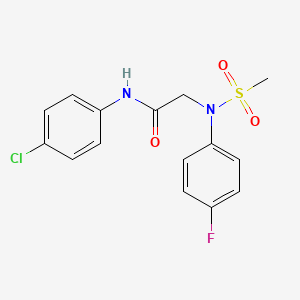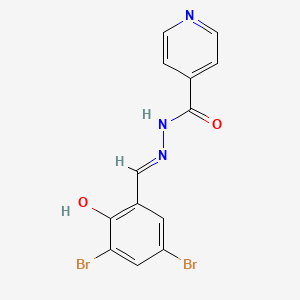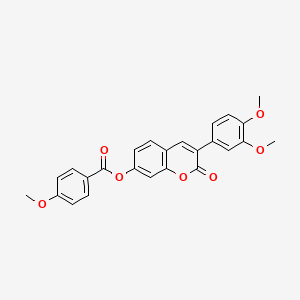![molecular formula C18H19N5O B6120823 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, also known as PPQ-102, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PPQ-102 belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
作用机制
The mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone is not fully understood, but it has been shown to interact with various molecular targets, including DNA, RNA, and proteins. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of phosphodiesterases, enzymes involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiapoptotic properties. The compound has been shown to reduce the production of proinflammatory cytokines and chemokines in vitro and in vivo. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of neurodegenerative diseases. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit apoptosis in various cell types, including cancer cells.
实验室实验的优点和局限性
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has several advantages for lab experiments, including its high solubility in water and DMSO, its stability at room temperature, and its low toxicity in vitro and in vivo. However, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has some limitations, including its high cost and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
未来方向
There are several future directions for 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone research, including its potential use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to determine the optimal dose and administration route of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, studies are needed to investigate the potential side effects and drug interactions of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone. Finally, further studies are needed to elucidate the mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone and identify its molecular targets.
合成方法
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone can be synthesized using a multistep process involving the reaction of 2-aminobenzonitrile with 2-chloroethylpiperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromopyridine. The final product can be obtained by cyclization of the intermediate with potassium carbonate in DMF.
科学研究应用
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has shown promising results in various medical research applications, including cancer treatment, neuroprotection, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury.
属性
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18-14-5-1-2-6-15(14)20-16(21-18)13-22-9-11-23(12-10-22)17-7-3-4-8-19-17/h1-8H,9-13H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNNGYKXCZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}quinazolin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6120759.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)



![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)
![ethyl 2-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6120847.png)